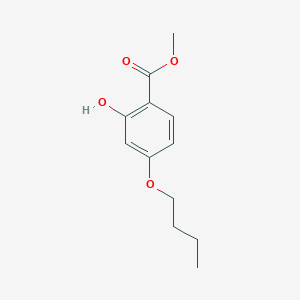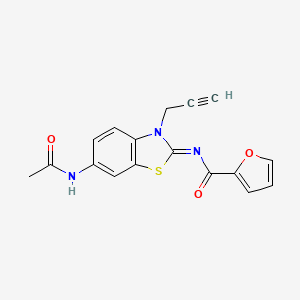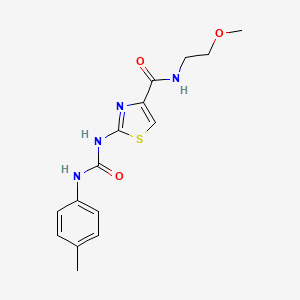
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as MTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of thiazole-4-carboxamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Corrosion Inhibition
- Molecular Dynamics and Electrochemical Studies : Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. Molecular dynamics simulations indicated strong binding energies and effective corrosion inhibition (Khaled & Amin, 2009).
Antimicrobial Applications
- Synthesis and Evaluation of Thiazole Derivatives : Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes studies on 1,3,4-thiadiazole derivatives for potential application against various strains of microbes (Noolvi et al., 2016).
Anticancer Activity
- Synthesis and Biological Evaluation : Research has been conducted on the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, showing antiproliferative activity against cancer cells. These studies highlight the potential of structurally similar compounds in cancer treatment (Lu et al., 2009).
Solid Phase Synthesis
- Synthesis of Thiazole Derivatives : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been reported. This method has applications in drug development, showcasing the versatility of thiazole derivatives (Kim et al., 2019).
Inhibitory Activities
- Urease Inhibition : Studies on 2-phenylthiazole derivatives have shown significant urease inhibitory activities. This suggests potential applications in the development of treatments for diseases associated with urease enzyme activity (Shi et al., 2018).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-3-5-11(6-4-10)17-14(21)19-15-18-12(9-23-15)13(20)16-7-8-22-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBYQMIYOKKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

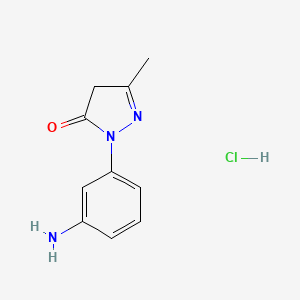
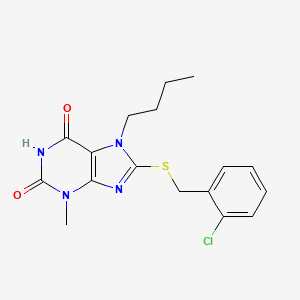
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
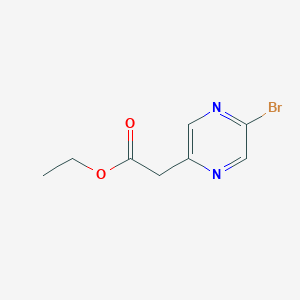
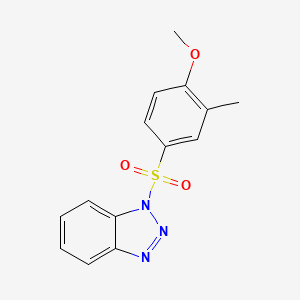
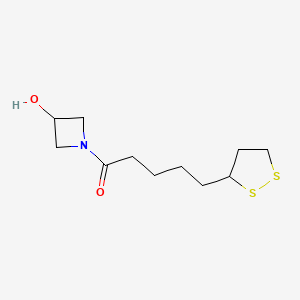
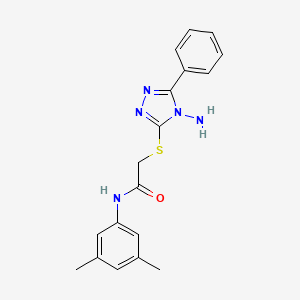
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)
